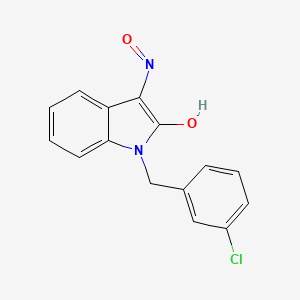

1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the reaction of precursor molecules in the presence of reagents and catalysts under specific conditions. For instance, the synthesis of a compound derived from α-lapachone was achieved by reacting α-lapachone with hydroxylamine chloride in an alkaline medium . Similarly, the synthesis of 1,2-bis(3-oxobenzo[d]isothiazol-2(3H)-yl)ethane-1,2-dione was accomplished by reacting chlorobenzonitrile with sodium methyl mercaptide and sulfuryl chloride in chlorobenzene, followed by a reaction with the BIT/K salt and sodium chloroacetate in dichloromethane . These methods suggest that the synthesis of 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime might also involve multi-step reactions with specific reagents and conditions tailored to the functional groups present in the compound.

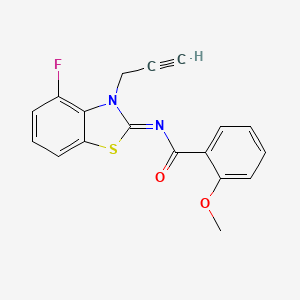

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various analytical techniques. For example, the crystal structure of a related compound was determined using X-ray diffraction, revealing an E stereochemistry and the presence of dimers formed through classical hydrogen bonds . The structural characterization was further supported by 1H- and 13C-NMR, FTIR, and MS analyses. These techniques could be applied to determine the molecular structure of this compound, providing insights into its stereochemistry and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to this compound have not been explicitly detailed in the provided papers. However, the synthesis processes described suggest that these compounds can participate in nucleophilic substitution reactions, condensation reactions, and the formation of hydrogen bonds . These reactions are crucial for the formation of the final products and their subsequent properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers include their solubility, melting points, and bacteriostatic activity. For instance, the bacteriostatic activity test of one of the synthesized compounds showed a minimum inhibition concentration of up to 8 µg/mL . Although the exact properties of this compound are not provided, similar analytical methods can be used to determine its physical and chemical properties, which are important for understanding its potential applications and behavior in various environments.

科学的研究の応用

Electrophilic Vinyl Nitroso Compounds Reactions

1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime exhibits reactivity in electrophilic additions and cycloaddition reactions involving vinyl nitroso compounds. These reactions lead to the formation of oxazines and 3-alkylindoles, indicating its potential in synthetic organic chemistry (Gilchrist & Roberts, 1983).

Activation of Human Ion Channels

This compound has been identified as a potent activator of human Ca2+-activated K+ channels of SK and IK types. Its high potency in this application suggests its relevance in studying ion channel behavior and potential therapeutic applications (Strøbaek et al., 2004).

Synthesis of Heterocyclic Compounds

The compound plays a role in the palladium-catalyzed synthesis of heterocyclic compounds, such as 2H-pyrrol-2-imines. Its utility in these reactions underlines its importance in the synthesis of complex organic molecules (Senadi et al., 2017).

Anticonvulsant Properties and Structural Analysis

This compound, also known as Indoline-2,3-dione-3-oxime (IDOX), shows anticonvulsant properties. It's used for treating disorders related to anxiety and excitatory behavior. The molecular properties of its keto and enol forms have been characterized using software tools, providing insights into its structural aspects (Laxmi, 2018).

Chemisensor Applications

This compound exhibits high sensing capability and selectivity for Fe3+ ions. Its ability to chelate metal ions due to its functional groups highlights its potential as a chemisensor agent (Fahmi et al., 2019).

作用機序

特性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(17-20)15(18)19/h1-8,19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAYCTZHDZVALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017018.png)

![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)

![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B3017025.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3017035.png)